N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide
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Overview
Description
N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide typically involves the sulfonation of aniline derivatives followed by N-alkylation. One common method includes the reaction of 3-(methylamino)aniline with chlorosulfonic acid to introduce the sulfonamide group. This intermediate is then subjected to N,N-dimethylation using reagents such as dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination under Lewis acid catalysis.
Major Products:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its antibacterial properties and potential use in treating infections.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to antibacterial effects or other therapeutic outcomes.
Comparison with Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness: N,N-dimethyl-3-(methylamino)benzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methyl and dimethylamino groups can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H14N2O2S |
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Molecular Weight |
214.29 g/mol |
IUPAC Name |
N,N-dimethyl-3-(methylamino)benzenesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-10-8-5-4-6-9(7-8)14(12,13)11(2)3/h4-7,10H,1-3H3 |
InChI Key |
GLESQKJKDNIQIL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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